1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one
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Overview
Description
1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one is a chemical compound with the molecular formula C12H12N2O. It is known for its unique structure, which includes a pyridine ring and a pyrrole ring, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 2-methyl-5-(pyridin-4-yl)-1H-pyrrole with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine and pyrrole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce alcohol derivatives .
Mechanism of Action
The mechanism of action of 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-acetyl-5-methylpyridine: Similar in structure but lacks the pyrrole ring.
1-(5-methyl-2-pyridinyl)ethanone: Another related compound with a similar pyridine structure.
Uniqueness
1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound in various research applications .
Properties
IUPAC Name |
1-(2-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-11(9(2)15)7-12(14-8)10-3-5-13-6-4-10/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVFNKZXBRUIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C2=CC=NC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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